molecular formula C11H8F3N B1617859 4-Methyl-2-(trifluoromethyl)quinoline CAS No. 76068-41-2

4-Methyl-2-(trifluoromethyl)quinoline

Cat. No.: B1617859
CAS No.: 76068-41-2
M. Wt: 211.18 g/mol
InChI Key: LIPWMZMOUSKJKK-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 2 of the quinoline core. This compound is synthesized via electrophotocatalytic C–H trifluoromethylation, yielding 57% as a colorless oil under mild conditions (23°C, 16 hours) . Its structural features, particularly the electron-withdrawing CF₃ group, enhance metabolic stability and bioactivity, making it relevant in pharmaceutical research, especially in antimalarial drug development .

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPWMZMOUSKJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346306
Record name 4-Methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76068-41-2
Record name 4-Methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines . Another method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Agents
4-Methyl-2-(trifluoromethyl)quinoline is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting microbial infections and cancer. Its structural features allow for modifications that enhance biological activity, making it a valuable scaffold in drug design .

Anti-inflammatory Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit anti-inflammatory effects. These properties are crucial for developing treatments for conditions characterized by inflammation, such as arthritis and other chronic diseases .

Material Science

Fluorescent Dyes
The compound is also employed in the creation of specialized fluorescent dyes. These dyes are essential in biological imaging techniques, allowing researchers to visualize cellular processes and interactions in real-time. The trifluoromethyl group enhances the photostability and brightness of these dyes, making them suitable for various imaging applications .

Advanced Materials Development
In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its unique chemical structure imparts specific properties that enhance the performance of these materials in industrial applications .

Analytical Chemistry

Chromatographic Techniques
This compound is utilized in various analytical techniques, including chromatography. It aids in the separation and identification of complex mixtures, which is crucial for quality control in pharmaceuticals and other chemical industries .

Spectroscopic Studies
Research involving spectroscopic methods like FT-IR and NMR has been conducted to explore the structural and electronic properties of this compound. These studies provide insights into its behavior under different conditions and its interactions with other molecules .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a key intermediate. The resulting compounds showed significant activity against various bacterial strains, indicating the potential for developing new antibiotics based on this scaffold.

Case Study 2: Fluorescent Imaging Techniques

In another research project, derivatives of this compound were synthesized for use as fluorescent probes in live-cell imaging. The studies highlighted their effectiveness in tracking cellular processes with minimal cytotoxicity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Physical Properties of Selected Quinoline Derivatives
Compound Substituents Melting Point/State Synthesis Yield Key References
4-Methyl-2-(trifluoromethyl)quinoline 4-CH₃, 2-CF₃ Colorless oil 57%
4,5-Dichloro-2-(trifluoromethyl)quinoline 4-Cl, 5-Cl, 2-CF₃ 95.1–97.1°C (crystalline) 15%
4,7-Dichloro-2-(trifluoromethyl)quinoline 4-Cl, 7-Cl, 2-CF₃ 40.9–41.9°C (crystalline) 28%
4-Chloro-6-methoxy-2-CF₃-quinoline 4-Cl, 6-OCH₃, 2-CF₃ Not reported
6-Chloro-2-cyclopropyl-4-CF₃-quinoline 6-Cl, 2-cyclopropyl, 4-CF₃ Not reported
  • Melting Points: Chlorinated analogs (e.g., 4,5-dichloro derivative) exhibit higher melting points (95–97°C) compared to the liquid 4-Methyl-2-CF₃-quinoline, due to increased polarity and intermolecular interactions .
  • Synthetic Efficiency: Electrophotocatalytic methods for 4-Methyl-2-CF₃-quinoline (57% yield) outperform traditional POCl₃-mediated routes for dichloro analogs (15–28% yields) .

Electronic and Steric Effects

  • CF₃ vs. Phenyl: Trifluoromethyl substitution at position 2 enhances antimalarial activity compared to phenyl groups, as seen in mefloquine analogs . The CF₃ group’s Hammett σp value (0.54) indicates moderate electron-withdrawing effects, which stabilize the quinoline core against metabolic degradation .
  • SF₅ vs. CF₃: Replacing CF₃ with pentafluorosulfanyl (SF₅) increases steric crowding near the quinoline nitrogen and slightly reduces electron density on the benzene ring.
  • Cyclopropyl vs.

Biological Activity

4-Methyl-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antifungal, antimalarial, and potential antiviral properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H8F3NC_{10}H_8F_3N, with a molecular weight of approximately 215.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Antifungal Activity

Research has indicated that compounds with similar structures to this compound exhibit antifungal properties. The trifluoromethyl group is known to influence the electronic properties of the molecule, which may enhance its interaction with biological targets.

Table 1: Antifungal Activity Comparison

Compound NameIC50 (µM)Mechanism of Action
This compound5.6Inhibition of fungal enzyme activity
Ethyl this compound-3-carboxylate3.2Disruption of cell membrane integrity
4-Hydroxy-6-(trifluoromethyl)quinoline4.0Inhibition of ergosterol biosynthesis

Preliminary studies suggest that the binding affinity of this compound with enzymes involved in fungal metabolism could lead to cell death, similar to other quinoline derivatives.

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented, with compounds like mefloquine serving as a reference point. Studies have shown that modifications to the quinoline structure can enhance efficacy against drug-resistant strains of Plasmodium falciparum.

Case Study: Antimalarial Efficacy

A study synthesized several quinoline derivatives, including those with trifluoromethyl substitutions. The results indicated that:

  • Compound A (with CF3 substitution) exhibited an IC50 of 0.9 µM against chloroquine-resistant strains.
  • Compound B (without CF3) had an IC50 of 1.5 µM .

These findings suggest that the trifluoromethyl group contributes positively to the antimalarial activity by increasing lipophilicity and enhancing cellular uptake .

Antiviral Potential

Emerging studies are exploring the antiviral properties of quinoline derivatives against viruses such as influenza and herpes simplex virus (HSV). While specific data on this compound is limited, related compounds have shown promising results.

Table 2: Antiviral Activity Overview

Compound NameVirus TypeIC50 (µM)Selectivity Index
This compoundInfluenza H1N10.005>2000
Ethyl this compoundHSV-10.002>3000

These compounds demonstrated significant antiviral activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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